molecular formula C21H18Cl2N8S2 B4537081 N',N'''-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-(3-chlorophenyl)(thiourea)]

N',N'''-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-(3-chlorophenyl)(thiourea)]

Cat. No. B4537081
M. Wt: 517.5 g/mol
InChI Key: HXUZFPZNZXJHJD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of structurally complex molecules like "N',N'''-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-(3-chlorophenyl)(thiourea)]" often involves multistep synthetic routes, incorporating elements of green chemistry for efficiency and environmental consideration. For example, the practical synthesis of related bis(pyrazolyl)methanes highlights innovative methodologies that could be adapted for synthesizing our compound of interest, demonstrating the importance of efficient, scalable synthetic routes in organic chemistry (Gu et al., 2009).

Molecular Structure Analysis

The molecular structure of "N',N'''-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-(3-chlorophenyl)(thiourea)]" is anticipated to showcase a rich tapestry of intermolecular interactions and conformational dynamics, reflective of its bis(pyrazolyl) and thiourea functionalities. Studies on related compounds underline the significance of molecular structure in dictating physical and chemical properties, providing a foundation for analyzing this compound's unique structural features (Boča et al., 2011).

Chemical Reactions and Properties

The reactivity and chemical properties of "N',N'''-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-(3-chlorophenyl)(thiourea)]" can be inferred from the known behaviors of pyrazole derivatives and thioureas. Pyrazoles are known for their versatility in heterocyclic chemistry, serving as precursors for various synthetic transformations, while thioureas exhibit unique nucleophilicity and hydrogen bonding capabilities, impacting their chemical reactivity and interactions (Gomaa & Ali, 2020).

Physical Properties Analysis

The physical properties of such a compound, including solubility, melting point, and crystallinity, are crucial for understanding its behavior in different environments. These properties are often closely related to the compound's molecular structure, with factors such as symmetry, polarity, and molecular weight playing significant roles. Research on similar compounds provides insights into how structural variations can affect physical properties, guiding predictions for "N',N'''-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-(3-chlorophenyl)(thiourea)]" (Chlebosz et al., 2023).

Chemical Properties Analysis

Exploring the chemical properties, including acidity/basicity, reactivity towards electrophiles and nucleophiles, and potential for forming complexes with metals, enriches our understanding of the compound's utility in chemical syntheses and applications. The chemical behavior of thiourea and pyrazole functionalities suggests potential applications in coordination chemistry and as ligands in organometallic complexes, reflecting the compound's versatile chemical profile (Saeed et al., 2014).

properties

IUPAC Name

1-(3-chlorophenyl)-3-[1-[[4-[(3-chlorophenyl)carbamothioylamino]pyrazol-1-yl]methyl]pyrazol-4-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N8S2/c22-14-3-1-5-16(7-14)26-20(32)28-18-9-24-30(11-18)13-31-12-19(10-25-31)29-21(33)27-17-6-2-4-15(23)8-17/h1-12H,13H2,(H2,26,28,32)(H2,27,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUZFPZNZXJHJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=S)NC2=CN(N=C2)CN3C=C(C=N3)NC(=S)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-[methanediylbis(1H-pyrazole-1,4-diyl)]bis[3-(3-chlorophenyl)(thiourea)]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N',N'''-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-(3-chlorophenyl)(thiourea)]
Reactant of Route 2
Reactant of Route 2
N',N'''-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-(3-chlorophenyl)(thiourea)]

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